molecular formula C14H11N3O2 B3004584 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde CAS No. 886361-96-2

5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Cat. No.: B3004584
CAS No.: 886361-96-2
M. Wt: 253.261
InChI Key: DYXNNMOTBJZTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H11N3O2. It is an indole derivative, which means it contains a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a methoxy group (-OCH3) at the 5-position, a pyrimidinyl group at the 1-position, and an aldehyde group (-CHO) at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction, where the indole nitrogen reacts with a pyrimidinyl halide.

    Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-methoxy-1-(2-pyrimidinyl)-1H-indole: Lacks the aldehyde group at the 3-position.

Uniqueness

5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-pyrimidin-2-ylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNNMOTBJZTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.